molecular formula C16H28Ir2N2O8-6 B13140430 [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer

[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer

Cat. No.: B13140430
M. Wt: 760.84 g/mol
InChI Key: ARBNQMYCENJCTI-UHFFFAOYSA-N
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Description

[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is a coordination compound featuring iridium as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer typically involves the reaction of iridium precursors with 2-(pyridine-2-yl)-2-propanol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a base to facilitate the formation of the iridium complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer undergoes various types of chemical reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions involving the iridium center can be achieved using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the pyridine or propanato ligands are replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new iridium complexes with different ligand environments.

Scientific Research Applications

[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.

    Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.

    Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity of chemical reactions.

Mechanism of Action

The mechanism by which [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer exerts its effects involves the coordination of the iridium center with various substrates. The iridium atom can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based ligand structure and exhibit comparable coordination chemistry.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar catalytic and biological applications.

Uniqueness

[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is unique due to its specific ligand environment and the presence of iridium as the central metal atom. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic processes and material applications.

Properties

Molecular Formula

C16H28Ir2N2O8-6

Molecular Weight

760.84 g/mol

IUPAC Name

iridium;oxygen(2-);2-pyridin-2-ylpropan-2-olate;tetrahydrate

InChI

InChI=1S/2C8H10NO.2Ir.4H2O.2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6H,1-2H3;;;4*1H2;;/q2*-1;;;;;;;2*-2

InChI Key

ARBNQMYCENJCTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)[O-].CC(C)(C1=CC=CC=N1)[O-].O.O.O.O.[O-2].[O-2].[Ir].[Ir]

Origin of Product

United States

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